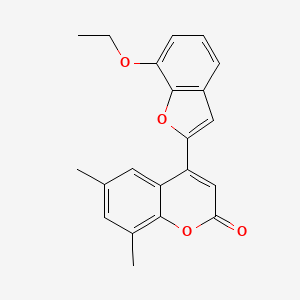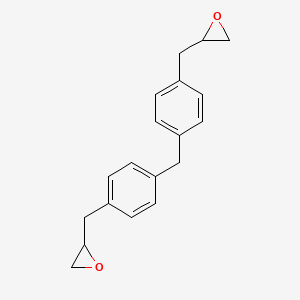
2,3-dihydro-1H-isoindole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-isoindole-4-carboxamide is a heterocyclic compound that features an isoindole core structureThe isoindole nucleus is known for its presence in numerous bioactive molecules, making derivatives of this structure valuable for drug discovery and development .
Applications De Recherche Scientifique
2,3-Dihydro-1H-isoindole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers, dyes, and other materials
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2,3-dihydro-1h-isoindole-4-carboxamide, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A similar compound, nms-p118, has been reported to be a potent, orally available, and highly selective parp-1 inhibitor with excellent adme and pharmacokinetic profiles .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2,3-dihydro-1H-isoindole-4-carboxamide is known to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic derivatives
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-isoindole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with primary amines, followed by cyclization to form the isoindole ring . The reaction conditions often require the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-1H-isoindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoindole to its corresponding isoindole derivative.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or organometallic reagents are often utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles .
Comparaison Avec Des Composés Similaires
3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide: This compound also inhibits PARP-1 but may have different selectivity and potency profiles.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Known for its high selectivity and potency as a PARP-1 inhibitor, making it a promising candidate for cancer therapy.
Uniqueness: 2,3-Dihydro-1H-isoindole-4-carboxamide is unique due to its versatile reactivity and potential for modification, allowing for the creation of a wide range of derivatives with diverse biological activities. Its ability to inhibit specific enzymes like PARP-1 highlights its potential in therapeutic applications .
Propriétés
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-11-5-8(6)7/h1-3,11H,4-5H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVCCJZBQCWNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2565873.png)
![2-({[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}SULFANYL)PYRIDINE](/img/structure/B2565875.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2565879.png)
![4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one](/img/structure/B2565880.png)



![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)
![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)

![3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2565892.png)


